(3Z)-1-allyl-5-bromo-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-1-allyl-5-bromo-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various fields of chemistry, biology, and medicine. This compound features multiple functional groups, including an indole, thiazolidinone, and pyrazolone moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-allyl-5-bromo-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Introduction of the Allyl and Bromo Groups: The allyl group can be introduced via an allylation reaction, while the bromo group can be added through bromination using bromine or N-bromosuccinimide (NBS).
Synthesis of the Thiazolidinone Moiety: The thiazolidinone ring can be formed by reacting a thiourea derivative with an α-haloketone.
Formation of the Pyrazolone Ring: The pyrazolone ring can be synthesized by reacting an appropriate hydrazine with an α,β-unsaturated carbonyl compound.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound (3Z)-1-allyl-5-bromo-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Cyclization: Acidic or basic conditions to promote ring closure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its unique structure allows for interactions with various biological targets.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. For example, it may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3Z)-1-allyl-5-bromo-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one
- (3Z)-3-[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of (3Z)-1-allyl-5-bromo-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups and structural features. This combination imparts unique chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C25H19BrN4O3S2 |
---|---|
Molecular Weight |
567.5 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-prop-2-enylindol-3-ylidene)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H19BrN4O3S2/c1-4-12-28-18-11-10-15(26)13-17(18)19(22(28)31)21-24(33)29(25(34)35-21)20-14(2)27(3)30(23(20)32)16-8-6-5-7-9-16/h4-11,13H,1,12H2,2-3H3/b21-19- |
InChI Key |
ZRJGBHLITKPSJQ-VZCXRCSSSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/4\C5=C(C=CC(=C5)Br)N(C4=O)CC=C)/SC3=S |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=C4C5=C(C=CC(=C5)Br)N(C4=O)CC=C)SC3=S |
Origin of Product |
United States |
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